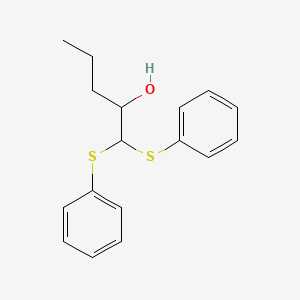
1,1-Bis(phenylsulfanyl)pentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(phenylsulfanyl)pentan-2-ol is an organic compound with the molecular formula C17H20OS2 It is characterized by the presence of two phenylsulfanyl groups attached to the first carbon of a pentan-2-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Bis(phenylsulfanyl)pentan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of pentan-2-one with thiophenol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic addition of the thiophenol to the carbonyl group of the pentan-2-one, followed by reduction to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(phenylsulfanyl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Bis(phenylsulfanyl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(phenylsulfanyl)pentan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylsulfanyl-pentan-2-ol: Similar structure but with only one phenylsulfanyl group.
2-Phenylsulfanyl-pentan-2-ol: Similar structure but with the phenylsulfanyl group attached to the second carbon.
1,1-Bis(phenylsulfanyl)butan-2-ol: Similar structure but with a butan-2-ol backbone.
Uniqueness
1,1-Bis(phenylsulfanyl)pentan-2-ol is unique due to the presence of two phenylsulfanyl groups on the same carbon, which can lead to distinct chemical and biological properties compared to its analogs. This unique structural feature can result in different reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
833480-07-2 |
|---|---|
Fórmula molecular |
C17H20OS2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
1,1-bis(phenylsulfanyl)pentan-2-ol |
InChI |
InChI=1S/C17H20OS2/c1-2-9-16(18)17(19-14-10-5-3-6-11-14)20-15-12-7-4-8-13-15/h3-8,10-13,16-18H,2,9H2,1H3 |
Clave InChI |
BPPOFFHQELNBLY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(SC1=CC=CC=C1)SC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















